N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(1-methyl-3-propan-2-ylindol-2-yl)sulfonylphenoxy]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N2O5S/c1-23(2)31-27-10-7-8-11-28(27)34(4)32(31)40(35,36)26-15-13-25(14-16-26)39-21-9-19-33(3)20-18-24-12-17-29(37-5)30(22-24)38-6/h7-8,10-17,22-23H,9,18-21H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVFQRRBTCHIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N(C2=CC=CC=C21)C)S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701026010 | |
| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121346-32-5 | |
| Record name | N-(2-(3,4-Dimethoxyphenyl)ethyl)-3-(4-((3-isopropyl-1-methyl-1H-indol-2-yl)sulfonyl)phenoxy)-N-methyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701026010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
SR-33805 primarily targets Voltage-Dependent Calcium Channels (VDCCs) . VDCCs are integral membrane proteins that conduct calcium ions (Ca2+) through the cell membrane, playing a crucial role in the regulation of multiple cellular functions, including muscle contraction and neurotransmitter release.
Mode of Action
SR-33805 acts as a potent Ca2+ channel antagonist . . By inhibiting these channels, SR-33805 reduces the influx of Ca2+ into the cell. Interestingly, despite its strong Ca2+ antagonistic properties, SR-33805 increases cardiac cell contractile activity as a consequence of its Ca2+ sensitizing effects.
Result of Action
The treatment with SR-33805 improved contractility of ischemic failing hearts after MI in rats by selectively modulating the phosphorylation status of sarcomeric regulatory proteins, which then sensitized the myofilaments to Ca2+. This manipulation of the Ca2+ sensitivity of sarcomeric regulatory proteins can be used to improve contractility of a failing heart.
Biological Activity
N-(3,4-Dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine, commonly referred to as compound 121346-33-6 , is a complex organic molecule with significant potential in medicinal chemistry. This compound integrates a variety of functional groups that contribute to its biological activities, particularly as a calcium channel antagonist.
Chemical Structure and Properties
- Molecular Formula : C34H42N2O9S
- Molecular Weight : 654.77 g/mol
- CAS Number : 121346-33-6
The compound features a dimethoxyphenethyl group, a sulfonyl group linked to an indole derivative, and a propan-1-amine moiety. The unique combination of these groups suggests diverse biological activities, particularly in cardiovascular and neuropharmacological contexts.
Calcium Channel Antagonism
One of the most notable biological activities of this compound is its potent antagonistic effect on L-type calcium channels. It binds allosterically to the subunit of these channels with a dissociation constant () of 20 pM, indicating high affinity. This interaction leads to:
- Vasorelaxation : The compound induces relaxation in vascular smooth muscle without significant inotropic or chronotropic effects, making it a candidate for managing conditions like hypertension.
- Inhibition of Smooth Muscle Cell Proliferation : It has been shown to inhibit platelet-derived growth factor (PDGF)-stimulated proliferation of smooth muscle cells, which is relevant in the context of vascular remodeling and atherosclerosis .
Neuroactive Properties
The structural similarities between this compound and other neuroactive substances suggest potential implications for neuropharmacological applications. Preliminary studies indicate that it may exhibit neuroprotective properties, potentially through modulation of neurotransmitter systems or direct effects on neuronal excitability.
Comparative Analysis with Similar Compounds
The following table highlights key features of compounds structurally related to this compound:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| SR 33805 | 121345-64-0 | Calcium channel antagonist; similar indole structure. |
| 5-Hydroxytryptamine | 60-74-2 | Neurotransmitter; shares phenolic characteristics. |
| Fluvoxamine | 69353-21-5 | Antidepressant; contains phenyl and amine groups. |
This comparative analysis indicates that while there are similarities in structural features among these compounds, the unique combination in N-(3,4-Dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amino oxalate may confer distinct pharmacological properties not present in its counterparts.
Mechanistic Studies and Case Studies
Research has begun to elucidate the mechanisms underlying the biological activity of this compound. For instance:
- Cell Cycle Arrest : Studies have shown that certain derivatives induce apoptosis in cancer cell lines by arresting cells in the G2/M phase and inhibiting tubulin polymerization, which is consistent with mechanisms observed in colchicine-like agents .
- In Vitro Efficacy : In vitro assays against various cancer cell lines have demonstrated promising antiproliferative activities, suggesting potential applications in oncology .
Future Directions
The ongoing exploration of N-(3,4-Dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amino oxalate includes:
- Further Mechanistic Investigations : Understanding the precise pathways through which this compound exerts its effects could lead to novel therapeutic strategies.
- Drug Development : Given its unique profile, there is significant potential for developing this compound or its derivatives into therapeutic agents targeting cardiovascular diseases and cancer.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-(3,4-dimethoxyphenethyl)-3-(4-(3-isopropyl-1-methyl-1H-indol-2-ylsulfonyl)phenoxy)-N-methylpropan-1-amine
- Synonyms: SR 33805 oxalate (CAS: 121346-32-5 and 121346-33-6) .
- Molecular Formula : C₃₂H₄₀N₂O₅S
- Molar Mass : 564.74 g/mol .
- Physical Properties : Density 1.15 g/cm³ (predicted), boiling point 724.1°C (predicted), pKa 8.82 .
Structural Features :
- A tertiary amine core with a 3,4-dimethoxyphenethyl group and a sulfonated indole moiety linked via a phenoxypropanamine chain.
- The oxalate salt form enhances stability and solubility for pharmaceutical applications .
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations :
- Sulfonamide vs. Oxadiazole : The target compound’s sulfonated indole (critical for receptor binding ) contrasts with the oxadiazole in Compound 3a, which may alter electronic properties and bioactivity .
- Amine Chain Complexity : The tertiary amine chain in the target compound provides greater conformational flexibility compared to the acetamide linker in 651018-66-5 .
Bioactivity Insights :
- While the target compound’s exact mechanism is unspecified, its structural analogs (e.g., sulfonamides and oxadiazoles) are frequently associated with kinase inhibition or antimicrobial effects .
- The dimethoxyphenethyl group in the target compound may enhance blood-brain barrier penetration compared to simpler amines like 10h .
Physicochemical Property Analysis
Solubility and Stability :
Thermal Stability :
- The predicted boiling point (724°C) reflects strong intermolecular forces from hydrogen bonding (sulfonyl, amine) and aromatic stacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
